molecular formula C20H15ClN4OS B2942777 (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide CAS No. 477187-27-2

(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide

Cat. No.: B2942777
CAS No.: 477187-27-2
M. Wt: 394.88
InChI Key: MTFBYGCPJGDMDQ-PTNGSMBKSA-N
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Description

(Z)-N-(4-((2-(4-(4-Chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a synthetic organic compound characterized by a complex structure featuring a thiazole ring substituted with a 4-chlorophenyl group, a cyanovinyl linker, and an acetamide moiety. This compound’s Z-configuration at the cyanovinyl double bond is critical for its stereochemical properties, which may influence its biological activity, such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N-[4-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4OS/c1-13(26)24-18-8-6-17(7-9-18)23-11-15(10-22)20-25-19(12-27-20)14-2-4-16(21)5-3-14/h2-9,11-12,23H,1H3,(H,24,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFBYGCPJGDMDQ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its cytotoxic properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C18H16ClN3OS\text{C}_{18}\text{H}_{16}\text{ClN}_3\text{OS}

This structure includes a thiazole ring, a cyanovinyl moiety, and a chlorophenyl group, which are critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit significant anticancer properties. The biological activity of (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide has been evaluated through various assays.

Cytotoxicity Assays

  • MTT Assay : This assay is commonly used to evaluate cell viability and cytotoxicity. The compound was tested against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HePG2 (liver cancer)
    Results showed that the compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects.
Cell LineIC50 Value (µM)Reference
MCF-70.28
A5490.52
HePG210.28

The mechanism by which (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide exerts its effects may involve:

  • Induction of Apoptosis : Studies have shown that the compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest, particularly at the G1 phase, preventing further proliferation of cancer cells.

Structure-Activity Relationship (SAR)

The structure of (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide is crucial for its biological activity. Modifications in substituents can significantly impact its efficacy:

  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Thiazole Ring : Contributes to the interaction with biological targets such as tubulin, disrupting microtubule formation essential for cell division.

Research indicates that derivatives with electron-withdrawing groups exhibit increased anticancer activity compared to those with electron-donating groups .

Case Studies

  • A study demonstrated that related thiazole derivatives showed promising anticancer activity against various cell lines. The most active compounds were those with halogen substitutions on the phenyl rings .
  • Another investigation focused on the interaction of thiazole derivatives with tubulin and their effects on microtubule dynamics, revealing a potential pathway for their anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structural and functional parallels in related compounds:

Thiazole-Containing Analogues

Thiazole rings are common in bioactive molecules. For example:

  • MFR-a (): A cofactor in Methanothermobacter thermautotrophicus with a polyglutamate chain and formyl group. While structurally distinct from the target compound, MFR-a highlights the role of heterocyclic cores (e.g., thiazole) in modulating biochemical pathways, such as one-carbon metabolism in methanogens .
  • Catechin derivatives (): Though primarily flavanols (e.g., EGCG in tea), their gallate esters share functional groups (e.g., hydroxyls) that enhance antioxidant activity. This underscores the importance of substituent positioning in bioactivity—a principle applicable to optimizing the acetamide or chlorophenyl groups in the target compound .

Cyanovinyl-Linked Compounds

Similar motifs are found in kinase inhibitors (e.g., afatinib), where the α,β-unsaturated carbonyl group enhances target selectivity and potency.

Comparative Data Table

While direct data for the target compound is unavailable, hypothetical comparisons based on structural analogs are proposed:

Compound Core Structure Key Substituents Reported Activity Reference
(Z)-Target Compound Thiazole + cyanovinyl 4-Chlorophenyl, acetamide Hypothetical kinase inhibition N/A
MFR-a Polyglutamate + formyl β/α-linked glutamates One-carbon metabolism in archaea
(-)-Epigallocatechin gallate Flavanol gallate Galloyl, hydroxyl groups Antioxidant, anticancer

Research Findings and Limitations

  • Evidence Gaps: The provided sources lack direct studies on the target compound. For instance, focuses on cofactor structures in methanogens, while details tea polyphenols. Neither addresses thiazole-acetamide derivatives.
  • Structural Inference: The acetamide group may enhance solubility or binding affinity compared to non-acetamide thiazoles. The 4-chlorophenyl group could improve lipophilicity and membrane penetration relative to unsubstituted analogs.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (Z)-N-(4-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)phenyl)acetamide, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with 2-amino-4-(4-chlorophenyl)thiazole, react with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazolyl intermediate .

  • Step 2 : Introduce the 2-cyanovinyl group via a Knoevenagel condensation, using a base like triethylamine to facilitate the reaction .

  • Step 3 : Couple the intermediate with N-(4-aminophenyl)acetamide under controlled pH (6–7) to retain the Z-configuration .

  • Yield Optimization : Use polar aprotic solvents (e.g., DMF) and monitor reaction progress via TLC. Adjust stoichiometry (e.g., 1.2 equivalents of 2-cyanovinyl reagent) to improve yields beyond 30% .

    Reaction Step Catalyst/Solvent Yield Range
    Thiazole formationAlCl₃, CH₃CN21–33%
    Knoevenagel condensationEt₃N, DMF25–40%
    Acetamide couplingEt₃N, acetone30–45%

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiazole and chlorophenyl groups) and acetamide NH (δ 10.2–10.8 ppm) .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (e.g., m/z ~434 for C₂₀H₁₅ClN₄OS) .
  • Elemental Analysis : Verify calculated vs. experimental C/H/N percentages (e.g., C: 60.07%, H: 3.47%, N: 13.03%) .
    • Advanced Confirmation : Single-crystal X-ray diffraction (as in related N-(substituted phenyl)acetamides) to resolve Z/E isomerism .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Strategy :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 μM concentrations .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
    • Data Interpretation : Compare IC₅₀ values with positive controls (e.g., doxorubicin for cytotoxicity).

Advanced Research Questions

Q. How can computational methods clarify the role of the Z-configuration in its biological activity?

  • Approach :

  • Molecular Docking : Simulate binding to target proteins (e.g., COX-2, EGFR) using AutoDock Vina. The Z-configuration may enhance π-π stacking with aromatic residues .
  • DFT Calculations : Compare the stability of Z vs. E isomers; the Z-form often has lower energy due to reduced steric hindrance .
    • Validation : Correlate docking scores with experimental IC₅₀ values from assays.

Q. How do structural modifications (e.g., substituents on thiazole or acetamide) affect bioactivity?

  • SAR Insights :

  • Thiazole Modifications : Electron-withdrawing groups (e.g., Cl) at the 4-position enhance antimicrobial activity by increasing electrophilicity .
  • Acetamide Substituents : Bulkier groups (e.g., diphenylamino) improve anticancer potency but reduce solubility .
    • Experimental Design : Synthesize analogs (e.g., replacing Cl with F or CH₃) and compare logP values (via HPLC) and bioactivity .

Q. How should researchers resolve contradictions in biological data (e.g., varying IC₅₀ values across studies)?

  • Troubleshooting Steps :

Purity Verification : Use HPLC (≥95% purity) to exclude impurities as confounding factors .

Assay Reproducibility : Standardize protocols (e.g., cell passage number, serum concentration) .

Orthogonal Assays : Confirm antiviral activity with plaque reduction and RT-PCR to avoid false positives .

  • Case Study : Inconsistent cytotoxicity data may arise from differences in cell line doubling times; normalize results to cell viability controls .

Data Contradiction Analysis Example

  • Issue : A study reports IC₅₀ = 5 μM against MCF-7 cells, while another finds IC₅₀ = 20 μM.
  • Root Cause :
    • Purity : The latter study used 90% pure compound (HPLC) vs. 98% in the former .
    • Culture Conditions : Serum-free media in the second study may reduce drug uptake .
  • Solution : Re-test both samples under identical conditions with purity-adjusted concentrations.

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